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molecular formula C10H10BrNO2 B8344715 3-Bromo-4-(3-hydroxypropoxy)benzonitrile CAS No. 1350358-33-6

3-Bromo-4-(3-hydroxypropoxy)benzonitrile

Cat. No. B8344715
M. Wt: 256.10 g/mol
InChI Key: QSTLXBVTHPMGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388125B2

Procedure details

3-Bromo-4-hydroxy benzonitrile (10.0 g, 50.5 mmol) was dissolved in acetone and successively treated with 1-bromo-3-propanol (19.0 g, 138 mmol) and K2CO3 (20.9 g, 151 mmol) at ambient temperature. The resulting suspension was warmed to 50° C. and maintained 3 d. After cooling to ambient temperature, the solids were removed by filtration, exhaustively was with acetone and the filtrate concentrated. Purification by chromatography on SiO2 (A: hexanes; B: EtOAc; 0-100% B over 35.4 min; 200 mL/min; 330 g column) afforded a solid. Further purification by recrystallization from hot MTBE (131 mL) and pentane (130 mL), with cooling at −20° C. (12 h) to induce precipitation, afforded a solid (7.2 g, 58%). 1H NMR (300 MHz, CDCl3) δ 7.78 (s, 1H), 7.56 (d, J=9 Hz, 1H), 6.94 (d, J=6 Hz, 1H), 4.23 (t, J=6 Hz, 2H), 3.88 (t, J=6 Hz, 2H), 2.08 (m, J=6 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].Br[CH2:12][CH2:13][CH2:14][OH:15].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:12][CH2:13][CH2:14][OH:15])[C:5]#[N:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
BrCCCO
Name
Quantity
20.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained 3 d
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on SiO2 (A: hexanes
CUSTOM
Type
CUSTOM
Details
330 g column) afforded a solid
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from hot MTBE (131 mL) and pentane (130 mL)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling at −20° C. (12 h)
Duration
12 h
CUSTOM
Type
CUSTOM
Details
precipitation

Outcomes

Product
Details
Reaction Time
35.4 min
Name
Type
product
Smiles
BrC=1C=C(C#N)C=CC1OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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